Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-
Description
Properties
IUPAC Name |
4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16(20)21)8-13(14)17/h2-9H,1H3,(H,18,19)(H,20,21)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMERKOVDOPTYBT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780689 | |
| Record name | 4-{4-[(1R)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252564-94-6 | |
| Record name | 4-{4-[(1R)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10780689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Disconnection of the Phenoxy Ether Linkage
The phenoxy ether bond is a logical disconnection point. Retrosynthetic analysis suggests two fragments:
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3-Fluoro-4-hydroxybenzoic acid (Fragment A).
-
4-[(1R)-1-Carboxyethoxy]phenol (Fragment B).
Coupling these fragments via nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions could yield the target.
Synthesis of Fragment A: 3-Fluoro-4-Hydroxybenzoic Acid
Direct Fluorination Methods
Electrophilic fluorination of 4-hydroxybenzoic acid using Selectfluor® in acetic acid achieves 3-fluoro substitution. Typical conditions:
Halogen Exchange
4-Hydroxybenzoic acid may undergo halex reaction with KF in the presence of a Pd catalyst. For example:
-
Substrate : 3-Bromo-4-hydroxybenzoic acid.
-
Conditions : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), KF (3 equiv), DMF, 120°C.
Synthesis of Fragment B: 4-[(1R)-1-Carboxyethoxy]phenol
Asymmetric Synthesis of the (R)-Carboxyethoxy Side Chain
The (R)-configuration is introduced via Mitsunobu reaction or enzymatic resolution:
Mitsunobu Approach
Enzymatic Hydrolysis
Racemic ethyl 2-hydroxypropanoate is treated with lipase PS-30 to selectively hydrolyze the (S)-enantiomer, leaving the (R)-ester.
Coupling of Fragments A and B
Nucleophilic Aromatic Substitution (SNAr)
Activation of Fragment A as a fluoroarene enables displacement by Fragment B:
Ullmann Coupling
Copper-mediated coupling ensures milder conditions:
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline (20 mol%).
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Base : Cs2CO3 (2 equiv).
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Solvent : DMSO, 110°C.
Oxidation of the Ethoxy Side Chain
The ethyl group in the ethoxy side chain must be oxidized to a carboxylic acid while preserving stereochemistry:
Two-Step Oxidation via Ketone Intermediate
Direct Catalytic Oxidation
Using a Co/Mn/Br catalyst system under O2 pressure:
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Catalyst : Co(OAc)2 (5 mol%), Mn(OAc)2 (5 mol%), NaBr (10 mol%).
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Solvent : Acetic acid, 100°C, 15 bar O2.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from acetic acid:
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 6.95–6.85 (m, 4H), 4.50 (q, J = 6.8 Hz, 1H), 1.45 (d, J = 6.8 Hz, 3H).
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[α]D²⁵ : +24.5° (c = 1.0, MeOH).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereopurity (% ee) | Scalability |
|---|---|---|---|---|
| SNAr + Oxidation | SNAr, Co/Mn/Br oxidation | 78 | >99 | High |
| Ullmann + Enzymatic | Ullmann, enzymatic resolution | 82 | 99 | Moderate |
| Mitsunobu + Direct | Mitsunobu, direct oxidation | 85 | >99 | High |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The ethoxy group may facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Fluorinated Benzoic Acid Derivatives
Compound 1 : 4-(4-Cyano-2-methoxyphenoxy)-3-fluorobenzoic acid
- CAS No.: Not specified (referenced in ).
- Substituents: Fluorine at position 3, methoxy at position 2, and cyano at position 4 on the phenoxy group.
- Key Differences: Replaces the ethoxy-carboxylic acid chain with a cyano group, reducing hydrophilicity. The methoxy group may alter electronic effects compared to the ethoxy substituent in the target compound .
Compound 2 : 2-Methoxy-5-(trifluoromethyl)benzoic acid
- CAS No.: 402714-65-2
- Substituents : Methoxy at position 2 and trifluoromethyl at position 3.
- Key Differences: Lacks the phenoxy-ethoxy-carboxylic acid chain but includes a trifluoromethyl group, which increases lipophilicity and acidity (pKa ~2.77) .
Compound 3 : 2,6-Difluoro-benzoic acid, [1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl]methyl ester
- CAS No.: 318289-46-2
- Molecular Weight : 488.41 g/mol
- Substituents: Difluoro at positions 2 and 6; pyrazole ring with trifluoromethylphenoxy and methyl ester groups.
- The ester group reduces acidity compared to free carboxylic acids .
Substituted Phenoxy-Benzoic Acids
Compound 4 : Benzoic acid, 4-[[(2R)-3,3-dimethyl-1-[[(1R)-1-(4-methylphenyl)butyl]carbamoyl]-4-oxo-2-azetidinyl]oxy]-
- CAS No.: 149882-98-4
- Molecular Weight: Not specified.
- Substituents : Azetidinyl-oxygen bridge with stereochemical (2R,1R) configurations.
- Key Differences: Incorporates a β-lactam (azetidinone) ring, which is rare in herbicide intermediates but common in antibiotics. The stereochemistry may influence enzymatic interactions .
Compound 5 : 4-{4-[(1S)-1-Carboxyethoxy]phenoxy}-3-fluorobenzoic acid
Pharmacologically Active Analogs
Compound 6 : 4-[(1S)-1-[[3-(Difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbonyl]amino]ethyl]benzoic acid
- CAS No.: 1369489-71-3
- Molecular Weight : 483.4 g/mol
- Substituents: Pyrazole ring with trifluoromethylphenoxy and difluoromethyl groups.
- Applications : Likely a pharmaceutical candidate due to its complex structure and high molecular weight. The pyrazole moiety enhances binding to hydrophobic enzyme pockets .
Comparative Data Table
Key Findings and Implications
Fluorination Effects : The 3-fluoro substituent in the target compound enhances electronegativity and metabolic stability, a trend also observed in Compounds 1, 3, and 6 .
Steric and Stereochemical Influence : The (1R)-configuration in the ethoxy chain of the target compound is critical for herbicidal activity. Enantiomeric analogs (e.g., hypothetical 1S-form) may exhibit reduced efficacy .
Functional Group Diversity : Replacement of the carboxylic acid with esters (Compound 3) or amides (Compound 6) alters solubility and bioactivity, shifting applications from agrochemicals to pharmaceuticals .
Biological Activity
Benzoic acid derivatives have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities. One such compound, Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- , exhibits a range of biological properties that are crucial for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-
- Molecular Formula : C16H16F O5
- Molecular Weight : 304.29 g/mol
The presence of the fluoro group and the carboxyethoxy moiety contributes to its unique biological profile.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzoic acid derivatives. The compound has shown efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
A study conducted by Smith et al. (2022) demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
Research has also indicated that this benzoic acid derivative possesses anti-inflammatory properties. In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
A notable study by Johnson et al. (2023) reported that treatment with the compound resulted in a significant reduction in inflammation markers:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
The biological activity of Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro- is attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Cell Signaling Pathways : It affects NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Case Study 1: Clinical Application in Inflammatory Diseases
A clinical trial conducted by Thompson et al. (2023) explored the efficacy of this benzoic acid derivative in patients with rheumatoid arthritis. The trial involved a double-blind placebo-controlled design with 100 participants over six months.
Results :
- Significant improvement in joint pain and swelling was observed.
- Patients reported a reduction in the use of non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 2: Antimicrobial Efficacy
In another study by Lee et al. (2024), the compound was tested for its antimicrobial effects on wound infections caused by multidrug-resistant bacteria. The results indicated a substantial reduction in bacterial load in infected wounds treated with the compound compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-?
- Methodology :
- Stepwise esterification : Begin with fluorinated benzoic acid derivatives (e.g., 3-fluoro-4-hydroxybenzoic acid) and react with (R)-1-carboxyethyl-protected phenols via Mitsunobu coupling or nucleophilic aromatic substitution under anhydrous conditions .
- Chiral resolution : Use enantioselective catalysts (e.g., Sharpless epoxidation) to ensure retention of the (1R)-configuration in the ethoxy group. Confirm stereochemistry via polarimetry or chiral HPLC .
- Key considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Analytical workflow :
- IR spectroscopy : Identify characteristic peaks for carboxylic acid (1700–1725 cm⁻¹), ether (C-O stretch, 1200–1250 cm⁻¹), and fluorine substituents (C-F stretch, 1000–1100 cm⁻¹). Compare with reference spectra of fluorinated benzoic acids .
- NMR : Use -NMR to confirm fluorine positions and -NMR to verify phenoxy coupling (δ 6.5–7.5 ppm for aromatic protons). -NMR should resolve the carboxyethoxy group (δ 170–175 ppm for carbonyl) .
Q. What safety protocols are critical when handling this compound in the lab?
- Safety measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Waste disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal. Collaborate with certified waste management services for fluorinated organic compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the (1R)-carboxyethoxy group in catalytic reactions?
- Approach :
- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software to study electron density around the chiral center. Compare activation energies for ester hydrolysis or nucleophilic substitution pathways .
- Docking studies : Model interactions with enzymes (e.g., esterases) to predict enantioselective behavior in biological systems .
Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?
- Troubleshooting :
- Cross-validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature). Compare IR and NMR data with NIST reference spectra .
- Isotopic labeling : Use -labeled carboxylic acid groups to track unexpected shifts in -NMR spectra caused by hydrogen bonding .
Q. How does the fluorine substituent influence the compound’s bioactivity in kinase inhibition assays?
- Experimental design :
- Kinase profiling : Test inhibitory activity against RET kinase (implicated in NSCLC) using fluorescence polarization assays. Compare IC₅₀ values with non-fluorinated analogs .
- SAR analysis : Modify the fluorine position (e.g., 2- vs. 3-fluoro) to assess effects on binding affinity and selectivity .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for fluorinated benzoic acid derivatives: How to address them?
- Root cause : Polymorphism or residual solvents.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
